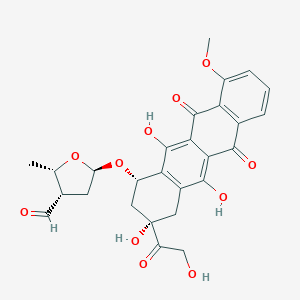
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone, also known as AD-32, is a synthetic derivative of the anthracycline antibiotic, doxorubicin. It has been found to possess potent anticancer properties and has been the subject of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death.
Effets Biochimiques Et Physiologiques
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to modulate the immune system, enhancing the body's ability to fight cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has several advantages for laboratory experiments. It is highly potent and effective against a wide range of cancer types. Additionally, it has been shown to be effective against cancer cells that have become resistant to other chemotherapy agents. However, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone also has some limitations. It is highly toxic and can cause significant side effects, which can limit its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone. One area of interest is the development of combination therapies that include 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone with other chemotherapy agents. Another area of interest is the development of targeted delivery systems that can deliver 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone directly to cancer cells, reducing its toxicity to healthy cells. Additionally, research is ongoing to identify biomarkers that can predict which patients will respond best to 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone treatment.
In conclusion, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is a synthetic derivative of doxorubicin that has potent anticancer properties. Its mechanism of action involves the inhibition of topoisomerase II, leading to cancer cell death. 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo and has shown promise in the treatment of a wide range of cancer types. Future research directions include the development of combination therapies and targeted delivery systems, as well as the identification of biomarkers to predict treatment response.
Méthodes De Synthèse
The synthesis of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the modification of the doxorubicin molecule through the addition of a pentafuranosyl group at the 7th position. This modification enhances the molecule's ability to target cancer cells and increases its potency.
Applications De Recherche Scientifique
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. Studies have also shown that 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is effective against cancer cells that have become resistant to other chemotherapy agents.
Propriétés
Numéro CAS |
100349-06-2 |
|---|---|
Nom du produit |
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone |
Formule moléculaire |
C27H26O11 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1 |
Clé InChI |
JKZAEYKWDZYMJV-BMFNZSJVSA-N |
SMILES isomérique |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES canonique |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Autres numéros CAS |
100349-06-2 |
Synonymes |
7-O-(2,3,5-trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone 7-TFPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
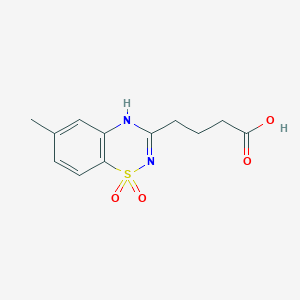
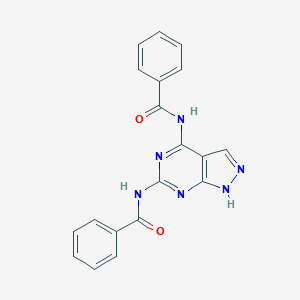
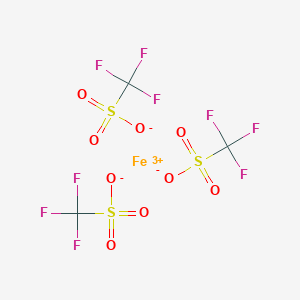
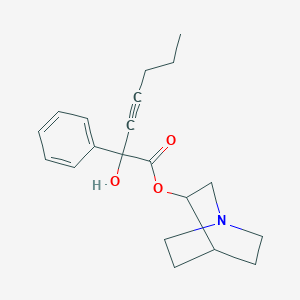
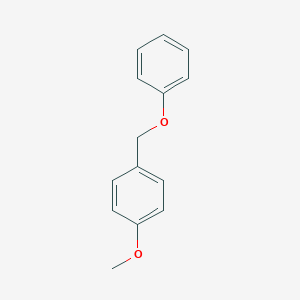
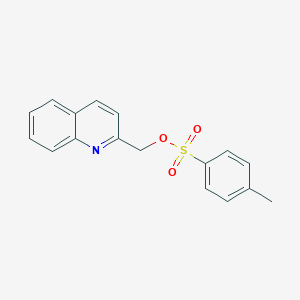
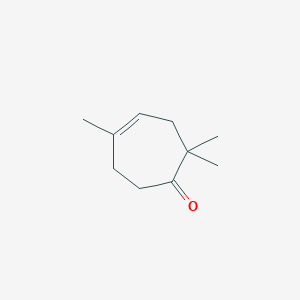
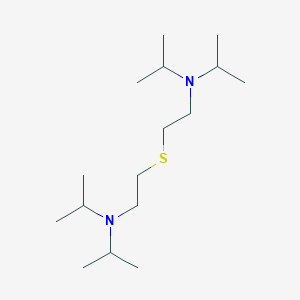
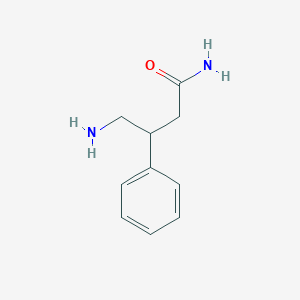
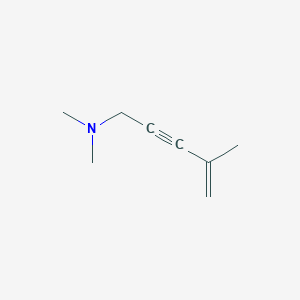
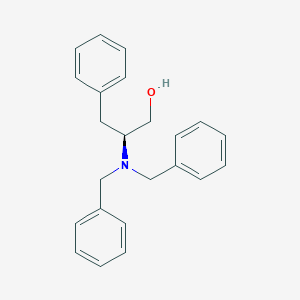
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)